molecular formula C14H15NO3 B11867526 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid CAS No. 682804-59-7

3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid

Cat. No.: B11867526
CAS No.: 682804-59-7
M. Wt: 245.27 g/mol
InChI Key: OROJLMJKZIOSJV-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxynaphthalene and a suitable amino acid derivative.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

682804-59-7

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-amino-3-(2-methoxynaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C14H15NO3/c1-18-12-7-6-9-4-2-3-5-10(9)14(12)11(15)8-13(16)17/h2-7,11H,8,15H2,1H3,(H,16,17)

InChI Key

OROJLMJKZIOSJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N

Origin of Product

United States

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